![molecular formula C10H10Se B14243116 1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene CAS No. 501108-19-6](/img/structure/B14243116.png)
1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring.
Preparation Methods
The synthesis of 1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene typically involves the reaction of 1-methyl-2-bromobenzene with prop-1-yn-1-ylselenol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The prop-1-yn-1-yl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: The compound is studied for its potential antioxidant and anticancer properties due to the presence of selenium, which is known for its biological activity.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene can be compared with other organoselenium compounds such as:
1-Methyl-2-[(prop-1-yn-1-yl)thio]benzene: Similar structure but with sulfur instead of selenium.
1-Methyl-2-[(prop-1-yn-1-yl)oxy]benzene: Similar structure but with oxygen instead of selenium. The uniqueness of this compound lies in the specific properties imparted by the selenium atom, which can influence its reactivity and biological activity.
Properties
CAS No. |
501108-19-6 |
|---|---|
Molecular Formula |
C10H10Se |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
1-methyl-2-prop-1-ynylselanylbenzene |
InChI |
InChI=1S/C10H10Se/c1-3-8-11-10-7-5-4-6-9(10)2/h4-7H,1-2H3 |
InChI Key |
IJZDBNWYMLJIFH-UHFFFAOYSA-N |
Canonical SMILES |
CC#C[Se]C1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14243033.png)
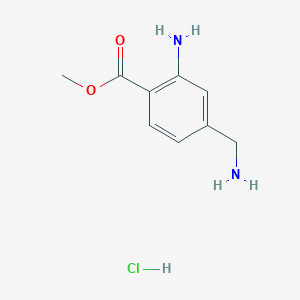

![3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-EN-1-one](/img/structure/B14243039.png)
![3-{2-[(4'-Methyl[1,1'-biphenyl]-4-yl)oxy]acetamido}benzoic acid](/img/structure/B14243046.png)
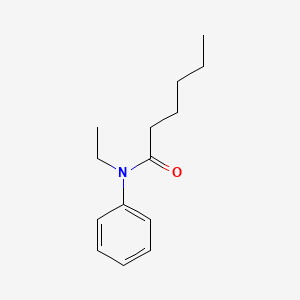
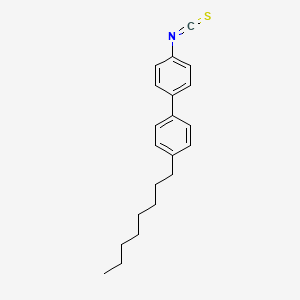
silanediol](/img/structure/B14243063.png)
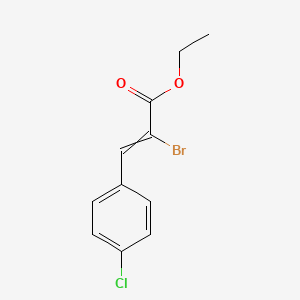
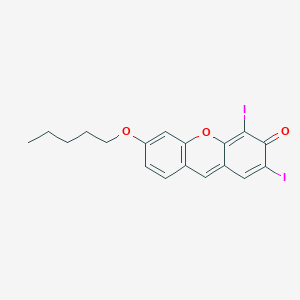
![3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione](/img/structure/B14243090.png)
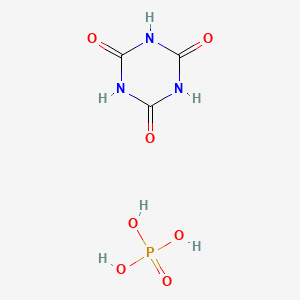

![N-{(2S)-1-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14243110.png)
